molecular formula C22H24ClFN2O3 B2647214 2-(2-chloro-6-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide CAS No. 1797074-41-9

2-(2-chloro-6-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2647214
CAS RN: 1797074-41-9
M. Wt: 418.89
InChI Key: NJZQMAARZKDTIC-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H24ClFN2O3 and its molecular weight is 418.89. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

The compound , due to its complex structure, finds relevance in various chemical synthesis and pharmacological studies. For instance, research on new salts and solvates demonstrates the use of similar compounds in pharmaceutical compositions, highlighting the potential for therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005). Further, the radiosynthesis of chloroacetanilide herbicides showcases the utility of chloro-related compounds in studying the metabolism and mode of action of herbicides, providing insights into agricultural applications (B. Latli & J. Casida, 1995).

Novel Chemical Derivatives

Research on novel pyrazole and thiazole derivatives derived from interactions with chloroacetonitrile points to the compound's versatility in synthesizing hitherto unknown chemical structures, which could have various pharmacological implications (Ali Khalil et al., 2017). Additionally, studies on N-derivatives of phenoxyacetamide as potential pesticides through X-ray powder diffraction highlight the compound's application in developing new pesticide formulas (E. Olszewska et al., 2011).

Pharmacological Potentials

In the realm of pharmacology, the synthesis and evaluation of piperidine analgesics show the significant analgesic potential of compounds with similar structures, underlining their importance in creating new pain management solutions (N. Lalinde et al., 1990). The formation of polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides from reactions involving acetamidine hydrochloride suggests the compound's utility in creating complex molecular structures for various applications (E. Klimova et al., 2013).

Drug Metabolism and Stability

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides crucial insights into the metabolic pathways and potential toxicological implications of similar compounds, aiding in the safer design of agricultural chemicals (S. Coleman et al., 2000). Moreover, the chemoselective acetylation of 2-aminophenol for synthesizing antimalarial drug intermediates emphasizes the compound's role in improving synthesis routes for vital medications (Deepali B Magadum & G. Yadav, 2018).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN2O3/c23-19-7-4-8-20(24)18(19)13-21(27)25-14-16-9-11-26(12-10-16)22(28)15-29-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZQMAARZKDTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}acetamide

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